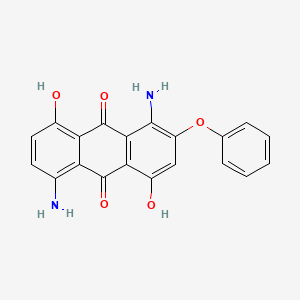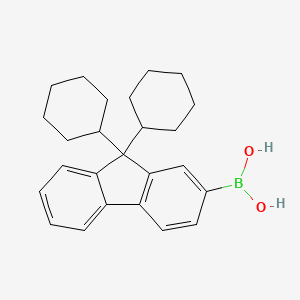
(9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid: is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a fluorenyl moiety substituted with dicyclohexyl groups. This compound is of significant interest in organic synthesis and materials science due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid typically involves the reaction of a fluorenyl precursor with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated fluorenyl compound with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学的研究の応用
Chemistry: (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid is widely used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In biological research, boronic acids are known for their ability to bind to diols, making them useful in the development of sensors and diagnostic tools. This compound can be used in the design of molecular probes for detecting biomolecules .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with unique electronic and optical properties. It is also employed in the development of catalysts for various chemical processes .
作用機序
The mechanism by which (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .
類似化合物との比較
(9,9-Diphenyl-9H-fluoren-2-YL)boronic acid: Similar structure but with phenyl groups instead of cyclohexyl groups.
(9,9-Dimethyl-9H-fluoren-2-YL)boronic acid: Contains methyl groups instead of cyclohexyl groups.
(9,9-Dihexyl-9H-fluoren-2-YL)boronic acid: Features hexyl groups instead of cyclohexyl groups.
Uniqueness: (9,9-Dicyclohexyl-9H-fluoren-2-YL)boronic acid is unique due to the presence of bulky cyclohexyl groups, which can influence its steric and electronic properties. This makes it particularly useful in applications where steric hindrance and specific molecular interactions are important .
特性
CAS番号 |
768398-92-1 |
|---|---|
分子式 |
C25H31BO2 |
分子量 |
374.3 g/mol |
IUPAC名 |
(9,9-dicyclohexylfluoren-2-yl)boronic acid |
InChI |
InChI=1S/C25H31BO2/c27-26(28)20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h7-8,13-19,27-28H,1-6,9-12H2 |
InChIキー |
DKBWKQBDZVTISB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C4CCCCC4)C5CCCCC5)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


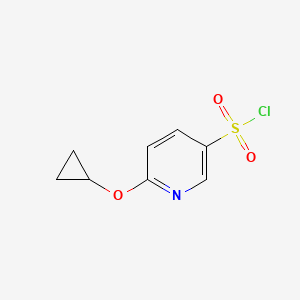

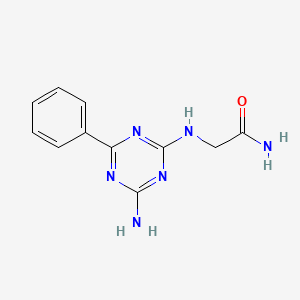


![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)

![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
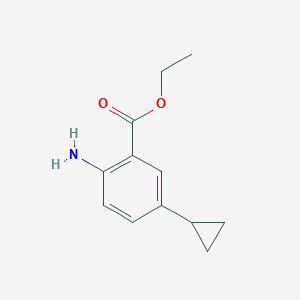
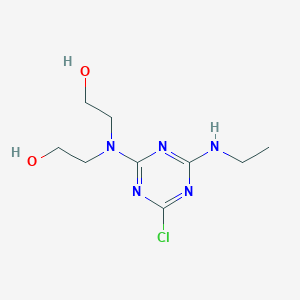

![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
